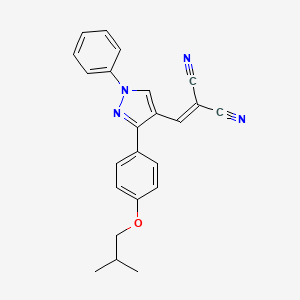

2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile

Description

2-((3-(4-Isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is a synthetic organic compound featuring a pyrazole core substituted with a 4-isobutoxyphenyl group at position 3, a phenyl group at position 1, and a malononitrile moiety at position 4 via a methylene bridge. This compound belongs to a class of pyrazole derivatives widely studied for their diverse pharmacological activities, including vasodilation, antimicrobial, and enzyme inhibition properties. Its synthesis typically involves the condensation of a pyrazole-4-carbaldehyde precursor with malononitrile under basic conditions .

Properties

IUPAC Name |

2-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O/c1-17(2)16-28-22-10-8-19(9-11-22)23-20(12-18(13-24)14-25)15-27(26-23)21-6-4-3-5-7-21/h3-12,15,17H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQLZSQZRGLGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation

A solution of dimethylformamide (DMF, 0.01 mol) is cooled to 0°C, and phosphorus oxychloride (POCl₃, 0.01 mol) is added dropwise with stirring. After 45 minutes, the hydrazone derivative (e.g., 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole, 0.01 mol) is introduced, and the mixture is heated at 90°C for 2 hours. Quenching with ice water yields the aldehyde, which is recrystallized from ethanol (70% yield). Key spectral data include:

- IR (KBr): 1,670 cm⁻¹ (C=O stretch)

- ¹H NMR (DMSO-d₆): δ 10.33 (s, 1H, CHO), 8.43–7.47 (m, 11H, aromatic protons).

Condensation with Malononitrile

The aldehyde intermediate undergoes Knoevenagel condensation with malononitrile to form the target compound. Multiple methodologies have been optimized for this step.

Classical Knoevenagel Condensation

A mixture of 3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) and malononitrile (0.01 mol) in ethanol (30 mL) is refluxed for 3 hours with piperidine (0.5 mL) as a catalyst. The product precipitates upon cooling and is recrystallized from ethanol (70–80% yield).

Green Chemistry Approach

A catalyst-free method utilizes polyethylene glycol-400 (PEG-400) and water at ambient temperature. The aldehyde (0.01 mol) and malononitrile (0.01 mol) are stirred in PEG-400/H₂O (1:1 v/v) for 5 minutes, yielding the product in 85–90%. This method minimizes waste and avoids toxic solvents.

Solvent-Free Mechanochemical Synthesis

Grinding the aldehyde and malononitrile with a mortar and pestle in the presence of ammonium acetate (0.01 mol) for 15 minutes affords the product in 75% yield. This approach eliminates solvent use, aligning with green chemistry principles.

Comparative Analysis of Methodologies

The green chemistry method offers superior efficiency and sustainability, while the classical approach remains reliable for high yields. Mechanochemical synthesis provides an eco-friendly alternative but requires optimization for scalability.

Mechanistic Insights

The Knoevenagel condensation proceeds via a base-catalyzed enolate formation from malononitrile, followed by nucleophilic attack on the aldehyde carbonyl. The resulting β-hydroxy intermediate undergoes dehydration to yield the α,β-unsaturated dinitrile. PEG-400 facilitates proton transfer in the green method, accelerating the reaction without external bases.

Analytical Validation

Spectroscopic Characterization

X-ray Crystallography

Single-crystal analysis of analogous compounds reveals planar geometries with intermolecular N—H⋯N and C—H⋯O hydrogen bonds stabilizing the lattice.

Chemical Reactions Analysis

2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile can be contextualized by comparing it to malononitrile-containing pyrazole derivatives with varying substituents. Below is a detailed analysis:

Structural Analogues with Benzofuran/Naphthofuran Substituents

- Compound 2: 2-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile Synthesis: Derived from 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and malononitrile in ethanol with piperidine (75% yield) . Activity: Served as a precursor for 2-alkoxy-pyridine-3-carbonitrile hybrids (e.g., 4w, 4e) with vasodilation activity (IC50 = 223–275 µM), outperforming amiodarone (IC50 = 300 µM) .

- Compound 4a: 2-((3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile Synthesis: Prepared via Vilsmeier–Haack formylation and condensation with malononitrile (70–80% yield) . Activity: Demonstrated antimicrobial effects; derivatives like compound 14 (thiadiazol-2-ylacetamide) showed broad-spectrum activity against Gram-positive bacteria and fungi . Key Difference: The naphthofuran group increases molecular rigidity and lipophilicity, likely enhancing membrane penetration in microbial targets.

Analogues with Triazole or Aminopyrazole Moieties

- Compound 2 (Triazole derivative): 2-((3-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile Synthesis: Ethanol reflux of pyrazole-4-carbaldehyde and malononitrile with triethylamine (93% yield) . Physicochemical Data: Melting point = 200–202°C; IR peaks at 2222 cm<sup>−1</sup> (CN), 1640 cm<sup>−1</sup> (C=N) . Activity: Evaluated as a 5α-reductase and aromatase inhibitor, highlighting the role of the triazole ring in enzyme binding .

- Compound 2 (Aminopyrazole derivative): 2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)methylene)malononitrile Synthesis: Reflux of 4-aminoantipyrine with malononitrile and triethylorthoformate (90% yield) . Physicochemical Data: Melting point = 254.7°C; IR peaks at 2200 cm<sup>−1</sup> (CN), 1658 cm<sup>−1</sup> (C=N) .

Biological Activity

The compound 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile, often referred to as a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is C₁₈H₁₈N₄O. The structure features a pyrazole ring substituted with a phenyl group and an isobutoxy group, contributing to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile | TBD | TBD |

| Similar Pyrazole Derivative | 50 | E. coli |

| Similar Pyrazole Derivative | 30 | S. aureus |

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, a study indicated that certain pyrazoles could induce apoptosis in cancer cell lines through the activation of caspases and modulation of the PI3K/Akt/mTOR signaling pathway.

Case Study: Anticancer Effects

In a controlled experiment, 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile was tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. The presence of the isobutoxy group enhances its hydrophobic character, facilitating membrane permeability and interaction with intracellular targets.

Toxicity and Safety Profile

Preliminary toxicity studies are essential for understanding the safety profile of new compounds. Early-stage assessments indicate that pyrazole derivatives generally exhibit low toxicity in mammalian cells, making them suitable candidates for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile?

- Methodology : The compound is typically synthesized via Knoevenagel condensation , where a pyrazole-4-carboxaldehyde derivative reacts with malononitrile under basic conditions (e.g., piperidine or ethanol/piperidine mixtures). For example, analogous pyrazole-malononitrile derivatives are prepared by heating pyrazole-carboxaldehydes with malononitrile in ethanol, followed by refluxing with hydrazine hydrate to form cyclized products .

- Optimization : Reaction temperature (reflux conditions), solvent choice (ethanol, THF), and catalyst type (e.g., piperidine) significantly influence yield. Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : H and C NMR confirm the presence of the pyrazole ring, isobutoxy group, and malononitrile moiety. Aromatic protons appear in δ 7.0–8.5 ppm, while the methylene group in malononitrile resonates near δ 4.5–5.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation pattern.

- HPLC : Used to assess purity (>95% typical for research-grade material) .

Q. What are the common reactivity patterns of this compound in heterocyclic synthesis?

- Reactivity : The α,β-unsaturated malononitrile group undergoes Michael addition with nucleophiles (e.g., hydrazine) to form pyrazolo-pyridine or pyrano-pyrimidine derivatives. For instance, reaction with hydrazine hydrate yields fused pyrazole systems .

- Cyclization : Under acidic or basic conditions, the compound participates in multi-component reactions (e.g., with barbituric acids) to generate polycyclic scaffolds .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure and reactivity of this compound?

- Methodology :

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer properties, crucial for applications in optoelectronics or catalysis. The malononitrile group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity .

- X-ray Crystallography : Resolves 3D conformation, bond lengths, and intermolecular interactions (e.g., π-stacking in pyrazole rings) .

- Case Study : DFT analysis of analogous malononitrile derivatives revealed intramolecular charge transfer (ICT) mechanisms, explaining fluorescence quenching in polar solvents .

Q. What strategies resolve contradictions in reaction yields reported for malononitrile-based heterocyclization?

- Data Analysis : Discrepancies arise from:

- Catalyst Efficiency : FeO-supported catalysts (e.g., FeO$_4@NFC@Co(II)) enable >90% yield in pyrano-pyrazole synthesis via Lewis acid activation, outperforming traditional bases .

- Solvent Effects : Aqueous vs. organic media alter reaction kinetics. For example, ultrasound-assisted reactions in water improve yields by 20–30% compared to ethanol .

- Resolution : Systematic screening of catalysts (e.g., ionic liquids, nano-catalysts) and green solvents (e.g., PEG-400) optimizes reproducibility .

Q. How does the electronic nature of substituents on the pyrazole ring influence biological activity?

- Structure-Activity Relationship (SAR) :

- Isobutoxy Group : Enhances lipophilicity, improving membrane permeability in cellular assays. Analogous 4-methoxybenzyl derivatives show moderate antimicrobial activity .

- Malononitrile Moiety : Acts as a hydrogen-bond acceptor, critical for binding to enzyme active sites (e.g., kinase inhibitors) .

- Experimental Design : Replace isobutoxy with electron-withdrawing groups (e.g., nitro) and compare bioactivity via in vitro assays (e.g., MTT for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.